N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline
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Overview
Description
N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline is a chemical compound with the molecular formula C15H17NO3S2 It is known for its unique structure, which includes a sulfonamide group and a methylphenyl group
Preparation Methods
The synthesis of N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of N-methylaniline with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline can be compared with other sulfonamide compounds, such as:
- N-Methyl-N-[(phenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline
- N-Methyl-N-[(4-chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline
These similar compounds share the sulfonamide functional group but differ in their substituents on the phenyl ring. The unique methyl group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
61821-31-6 |
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Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylphenyl)-sulfinylmethyl]aniline |
InChI |
InChI=1S/C15H15NOS/c1-12-8-10-13(11-9-12)15(18-17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
BFSZHVVKSMXDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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